olverembatinib - 1257628-77-5

olverembatinib

Catalog Number: EVT-269248
CAS Number: 1257628-77-5
Molecular Formula: C29H27F3N6O
Molecular Weight: 532.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HQP1351 is under investigation in clinical trial NCT03883100 (A Pivotal Study of HQP1351 in Patients of Chronic Myeloid Leukemia in Accelerated Phase With T315I Mutation).
Olverembatinib is an orally bioavailable inhibitor of a variety of kinases, including the Bcr-Abl tyrosine kinase, the mast/stem cell growth factor receptor Kit (c-Kit), the serine/threonine protein kinase Akt (protein kinase B), and the extracellular signal-regulated kinase (ERK) with antineoplastic activity. Upon administration,olverembatinib targets, binds to and inhibits the kinase activities of Bcr-Abl, AKT, c-Kit and ERK. This inhibits their mediated signaling pathways and inhibits proliferation of tumor cells in which these kinases are overexpressed and/or mutated. Bcr-Abl, c-Kit, AKT and ERK play key roles in the proliferation, differentiation and survival of tumor cells.

Imatinib

Compound Description: is a first-generation tyrosine kinase inhibitor (TKI) used as the first-line treatment for chronic myeloid leukemia (CML). It targets several kinases, including KIT, which often carries primary driver mutations commonly located on exon 11 and exon 9.

Dasatinib

Compound Description: is a second-generation TKI used in the treatment of CML. It targets KIT, SRC, PDGFR, and FGFR.

Nilotinib

Compound Description: is another second-generation TKI used in the treatment of CML.

Relevance: Similar to dasatinib, nilotinib is a TKI and predates olverembatinib. Olverembatinib has been developed to address the limitations of second-generation TKIs like nilotinib, particularly in cases with T315I mutation. [, ]

Asciminib

Compound Description: is a TKI that targets the ABL myristoyl pocket, a distinct binding site from other TKIs.

Relevance: While both asciminib and olverembatinib target BCR-ABL, they do so through different mechanisms. Olverembatinib binds to the ATP-binding site of BCR-ABL, while asciminib targets the ABL myristoyl pocket. Olverembatinib has shown efficacy in patients who failed asciminib therapy, suggesting it can overcome resistance mechanisms to which asciminib is susceptible.

Blinatumomab

Compound Description: is a bispecific T-cell engager (BiTE) antibody targeting CD19 on B-cells and CD3 on T-cells. It is used in the treatment of acute lymphoblastic leukemia (ALL). [, , ]

Venetoclax

Compound Description: is a BCL-2 inhibitor used in the treatment of various hematological malignancies. [, , ]

INOTUZUMAB OZOGAMICIN (Ino)

Compound Description: (Ino) is a CD22 antibody conjugated to a cytotoxic agent.

Relevance: Although not structurally related to olverembatinib, INOTUZUMAB OZOGAMICIN has been used in combination with olverembatinib as a salvage therapy for RR B ALL with ABL1 fusion gene positive, demonstrating effectiveness in achieving CR and CMR.

Lisaftoclax (APG-2575)

Compound Description: is a selective BCL-2 inhibitor under development for hematologic malignancies.

Relevance: While structurally distinct from olverembatinib, lisaftoclax has been shown to have additive antitumor effects in imatinib-resistant GIST when combined with olverembatinib.

Vincristine

Compound Description: is a chemotherapeutic agent that disrupts microtubule formation.

Doxorubicin

Compound Description: is a chemotherapeutic agent that intercalates with DNA, disrupting DNA replication and transcription.

Relevance: While doxorubicin is structurally distinct from olverembatinib, preclinical studies have demonstrated synergistic antitumor effects when these two drugs are combined against Ph+ ALL cells.

Homoharringtonine (HHT)

Compound Description: is a plant alkaloid with antitumor activity.

Interferon (IFN)

Compound Description: is a cytokine with antiviral and immunomodulatory properties.

Relevance: Interferon, while structurally distinct from olverembatinib, was included as a potential BAT option in a randomized phase 2 study evaluating olverembatinib in TKI-resistant CML-CP patients.

Hydroxyurea (HU)

Compound Description: is an antimetabolite used in the treatment of various hematological malignancies.

Relevance: Hydroxyurea, while not structurally related to olverembatinib, served as a potential BAT option in a randomized phase 2 study evaluating olverembatinib in TKI-resistant CML-CP patients.

Overview

GZD824 is a novel compound that functions primarily as a multikinase inhibitor, showing significant activity against various kinases, including the breakpoint cluster region-Abelson (BCR-ABL) kinase, fibroblast growth factor receptor 1 (FGFR1), and platelet-derived growth factor receptor alpha (PDGFRα). It has been particularly noted for its efficacy in treating resistant forms of chronic myeloid leukemia and acute myeloid leukemia driven by FLT3 mutations. GZD824 is currently undergoing clinical trials, demonstrating potential as a therapeutic agent against hematological malignancies.

Source and Classification

GZD824 was synthesized in a laboratory setting, specifically in the research group led by Ke Ding. It is classified as a third-generation BCR-ABL inhibitor and is recognized for its ability to inhibit multiple kinases, making it a promising candidate for treating various types of cancer, particularly those associated with resistance to existing therapies. The compound has shown high potency with IC50 values in the nanomolar range against its target kinases, indicating its potential effectiveness in clinical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of GZD824 involves several key steps that utilize specific chemical reactions to build its complex structure. The compound was derived from modifications of previously known inhibitors like AP24534. The synthetic pathway typically includes:

  1. Formation of the Core Structure: Starting from imidazo[1,2-b]pyridazin derivatives, the core structure is created through coupling reactions.
  2. Functionalization: Various functional groups are introduced to enhance potency and selectivity against target kinases.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

The synthesis process is critical for ensuring that GZD824 maintains its desired pharmacological properties while minimizing off-target effects .

Molecular Structure Analysis

Structure and Data

GZD824 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its activity as a kinase inhibitor. The chemical structure can be represented as follows:

  • Chemical Formula: C₂₁H₂₃F₃N₄O
  • Molecular Weight: Approximately 410.43 g/mol

The structure features a central imidazo[1,2-b]pyridazin moiety linked to various substituents that enhance its binding affinity to target kinases. The precise arrangement of atoms allows for effective interaction with ATP-binding sites on kinases, which is crucial for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

GZD824 undergoes several critical chemical reactions during its interaction with target kinases:

  1. Kinase Inhibition: GZD824 competes with ATP for binding sites on the BCR-ABL kinase and other targets, effectively blocking phosphorylation processes essential for cancer cell proliferation.
  2. Signal Pathway Modulation: By inhibiting pathways such as SRC/STAT3 and PI3K/AKT, GZD824 disrupts signaling cascades that promote tumor cell survival and growth.

These reactions are vital for understanding how GZD824 exerts its therapeutic effects in cancer treatment .

Mechanism of Action

Process and Data

The mechanism of action of GZD824 involves several key processes:

  1. Inhibition of Kinase Activity: GZD824 binds to the active site of target kinases, preventing their activation by ATP. This leads to decreased phosphorylation of downstream signaling proteins.
  2. Induction of Apoptosis: Treatment with GZD824 results in cell cycle arrest and apoptosis in sensitive leukemia cells, evidenced by increased levels of cleaved caspase-3 and PARP.
  3. Dual Action on Stress Response Pathways: Interestingly, GZD824 has been shown to inhibit the general control nonderepressible 2 (GCN2) pathway under stress conditions while paradoxically activating it at lower concentrations under unstressed conditions .

These mechanisms illustrate GZD824's multifaceted approach to combating cancer cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GZD824 exhibits several notable physical and chemical properties:

These properties are essential for determining the compound's usability in laboratory settings and clinical applications .

Applications

Scientific Uses

GZD824 has several promising applications in scientific research and clinical settings:

  1. Cancer Therapy: Primarily investigated for its efficacy against chronic myeloid leukemia and acute myeloid leukemia, particularly forms resistant to other treatments.
  2. Research Tool: Utilized in studies exploring the roles of various kinase pathways in cancer biology, particularly those involving BCR-ABL mutations.
  3. Potential Combination Therapies: Investigated for use alongside other therapeutic agents to enhance efficacy against resistant cancer types.
Introduction to GZD824: Pharmacological Profile and Therapeutic Context

Discovery and Development of GZD824 as a Multi-Kinase Inhibitor

GZD824 (olverembatinib, HQP1351) was rationally designed as a third-generation BCR-ABL tyrosine kinase inhibitor (TKI) through structural hybridization of pharmacophores from imatinib, nilotinib, and dasatinib [1] [9]. This strategic synthesis aimed to overcome limitations of earlier TKIs, particularly their susceptibility to kinase domain mutations. Preclinical characterization revealed GZD824’s unexpected polypharmacology, demonstrating potent inhibition beyond BCR-ABL, including targeting of SRC kinase, FLT3, FGFR1, and PDGFRα kinases [3] [9]. Kinome-wide profiling confirmed its multi-kinase inhibitory activity, with significant binding affinity (<10 nM IC₅₀) against several oncogenic kinases implicated in diverse hematologic and solid malignancies [3] [9]. This broad kinase inhibition profile suggested therapeutic potential extending beyond its initial design purpose, positioning GZD824 as a versatile therapeutic agent.

Table 1: Key Kinase Targets and Inhibitory Activity of GZD824

Kinase TargetIC₅₀ (nM)Biological Significance
BCR-ABL(WT)0.34Primary driver in CML and Ph+ ALL
BCR-ABL(T315I)0.68"Gatekeeper" mutation resistant to 1st/2nd gen TKIs
FLT3-ITD<10.0Common mutation in AML pathogenesis
FGFR1<10.0Fusion driver in MPN subtypes
PDGFRα<10.0Fusion driver in CEL and GIST
SRC<10.0Regulates survival pathways in pre-B ALL

Structural and Biochemical Characterization

Biophysically, GZD824 features a methylpiperazine moiety enhancing solubility and an alkyne group enabling copper-catalyzed click chemistry applications [9]. Its core structure facilitates extensive hydrogen-bonding networks within the ATP-binding cleft of BCR-ABL, particularly through interactions with the hinge region residue Glu286 and the gatekeeper residue Thr315 [9] [10]. This binding mode confers sub-nanomolar potency against both native BCR-ABL (IC₅₀ = 0.34 nM) and the recalcitrant T315I mutant (IC₅₀ = 0.68 nM), outperforming earlier generation TKIs [4] [9]. The compound maintains efficacy against a broad spectrum of resistance-conferring mutations, including E255K, G250E, and F317L, with IC₅₀ values consistently below 10 nM in cellular assays using Ba/F3 engineered lines [3] [9]. Biochemical kinase assays further confirmed its inhibition profile extends to class III/V receptor tyrosine kinases critical in solid tumors [2] [3].

Table 2: Cellular Activity of GZD824 Against BCR-ABL Mutants

BCR-ABL MutationIC₅₀ in Ba/F3 Cells (μM)Resistance Profile
Wild Type0.001Sensitive to all TKIs
T315I0.002Resistant to 1st/2nd gen TKIs
E255K0.0035Intermediate resistance to imatinib/nilotinib
F317L0.0027Dasatinib resistance
Y253F0.35Intermediate resistance
M351T0.0002Sensitive to most TKIs

Initial Clinical Applications in BCR-ABL-Positive Leukemias

GZD824’s primary clinical validation emerged in T315I-mutated chronic myeloid leukemia (CML), where it demonstrated significant efficacy in phase 1/2 trials. In a pivotal open-label multicenter study (NCT03883087/NCT03883100), heavily pretreated CML chronic-phase (CP) patients harboring T315I mutation achieved cumulative 3-year major cytogenetic response (MCyR) and major molecular response (MMR) rates of 79.0% and 56.0%, respectively [10]. Response rates were highest (89.7% MCyR) in patients with isolated T315I mutations compared to those with compound mutations [10]. The compound also exhibited activity in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). While GZD824 reduced peripheral blast counts in Ph+ ALL xenograft models, it demonstrated superior suppression of Ph- ALL cells in bone marrow and spleen, indicating differential sensitivity potentially mediated via SRC kinase inhibition [1] [7]. Mechanistically, GZD824 disrupted BCR-ABL signaling cascades, evidenced by dose-dependent dephosphorylation of CrkL and STAT5 in K562 CML cells [9].

Table 3: Clinical Efficacy of GZD824 in T315I-Mutated CML (Phase 2 Trials)

Response ParameterCML-CP (n=127)CML-AP (n=38)
Major Cytogenetic Response (MCyR)79.0% (3-yr cumulative)47.4% (3-yr cumulative)
Complete Cytogenetic Response (CCyR)69.0%47.4%
Major Molecular Response (MMR)56.0%44.7%
MR4.5 (Deep Molecular Response)39.0%32.1%
Higher Response in Isolated T315I89.7% (MCyR)Not reported

Emergence of Broader Therapeutic Potential Beyond Hematologic Malignancies

Preclinical studies revealed GZD824’s therapeutic applicability extends to solid tumors via multi-kinase targeting. In endometrial cancer (EC) models, GZD824 inhibited proliferation across seven cell lines (HEC-1-A, Ishikawa, ARK-1, etc.), with significantly greater sensitivity in malignant versus normal endometrial cells (p=0.030) [2]. RNA-seq analyses identified key modulated pathways including:

  • ROR1/Wnt signaling: GZD824 disrupted scaffolding functions of ROR1, an EC prognostic biomarker
  • GCN2-ATF4 pathway: Targeted inhibition of GCN2 (encoded by EIF2AK4, an EC susceptibility gene)
  • PI3K-AKT cascade: Synergistic suppression with mTOR inhibition [2] [7]Functional assays demonstrated GZD824 significantly inhibited migration in Ishikawa (endometrioid) and ARK1 (serous) cell lines and invasion in ARK1 cells at 0.1 μM [2]. Furthermore, GZD824 exhibited potent activity against FLT3-ITD-driven acute myeloid leukemia (AML), suppressing proliferation in MV4-11 cells (IC₅₀ <10 nM) and eradicating tumors in Ba/F3-FLT3-ITD-F691I xenografts at 20 mg/kg [3]. This multi-targeted efficacy underscores its repurposing potential beyond BCR-ABL+ malignancies.

Table 4: Novel Therapeutic Pathways Targeted by GZD824 in Solid Tumors

PathwayMechanism of InhibitionTherapeutic Context
ROR1/WntDisrupts kinase domain scaffoldingEndometrial cancer [2]
GCN2-ATF4Blocks amino acid starvation responseEC (via EIF2AK4 targeting) [2]
PI3K-AKT-mTORDownregulates IRS1; blocks PI3K/AKTPre-B ALL, endometrial cancer [1] [2]
SRC-STAT3Suppresses phosphorylation of SRC/STAT3Pre-B ALL tumor microenvironment [1]
FLT3-ITD signalingDirect kinase inhibition at <10 nMAML with F691I/D835 resistance mutations [3]

Properties

CAS Number

1257628-77-5

Product Name

GZD824

IUPAC Name

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide

Molecular Formula

C29H27F3N6O

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36)

InChI Key

TZKBVRDEOITLRB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4

Solubility

Soluble in DMSO, not in water

Synonyms

GZD824; GZD 824; GZD-824.

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.